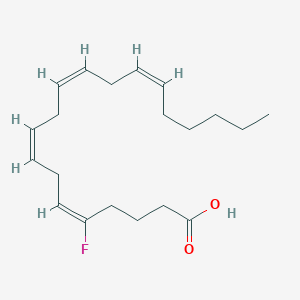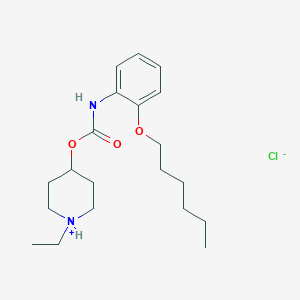
1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate, also known as carvedilol, is a non-selective beta blocker that is used for the treatment of hypertension, congestive heart failure, and left ventricular dysfunction. Carvedilol is a racemic mixture of two enantiomers, S-carvedilol and R-carvedilol. It was first synthesized in 1978 by the pharmaceutical company Searle.
Mechanism of Action
Carvedilol works by blocking the beta-adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. It also has alpha-adrenergic blocking activity, which results in vasodilation and a reduction in blood pressure. Carvedilol also has antioxidant properties, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects. It reduces oxidative stress, inflammation, and apoptosis in cardiac cells. It also improves endothelial function and reduces the risk of atherosclerosis. Carvedilol has been shown to have beneficial effects on glucose metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
Carvedilol has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has been extensively studied, and its pharmacokinetics and pharmacodynamics are well understood. However, 1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate has some limitations for use in laboratory experiments. It has a short half-life, which can make it difficult to maintain consistent drug levels. It also has significant inter-individual variability in its pharmacokinetics, which can make it difficult to compare results between individuals.
Future Directions
There are several future directions for research on 1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Carvedilol has been shown to have neuroprotective effects in animal models of these diseases. Another area of interest is its potential use in the treatment of cancer. Carvedilol has been shown to have anti-proliferative effects in cancer cells, and it may have potential as an adjunct therapy in cancer treatment. Finally, there is interest in the development of new formulations of 1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate that can improve its bioavailability and reduce its inter-individual variability.
Synthesis Methods
The synthesis of 1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate involves the reaction of 3-(9H-carbazol-4-yl)propanoic acid with 2-(2-methoxyphenoxy)ethylamine to form 2-(3-(9H-carbazol-4-yl)propyl)phenoxyethylamine. This intermediate is then reacted with propylamine to form 1-(2-(3-(9H-carbazol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol. The final step involves the reaction of this intermediate with fumaric acid to form the fumarate salt of 1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate.
Scientific Research Applications
Carvedilol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-proliferative effects. Carvedilol has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
109920-85-6 |
|---|---|
Product Name |
1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate |
Molecular Formula |
C50H64N4O8 |
Molecular Weight |
849.1 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[2-[3-(1H-indol-4-yl)propyl]phenoxy]-3-(propylamino)propan-2-ol |
InChI |
InChI=1S/2C23H30N2O2.C4H4O4/c2*1-2-14-24-16-20(26)17-27-23-12-4-3-7-19(23)10-5-8-18-9-6-11-22-21(18)13-15-25-22;5-3(6)1-2-4(7)8/h2*3-4,6-7,9,11-13,15,20,24-26H,2,5,8,10,14,16-17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
VZOLHIFCBXKDMD-WXXKFALUSA-N |
Isomeric SMILES |
CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
synonyms |
1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumara te |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



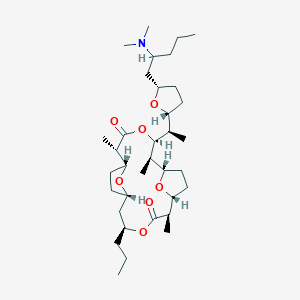
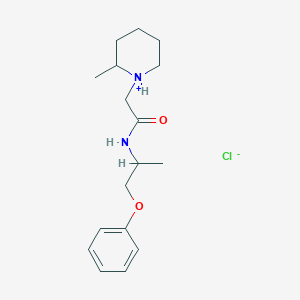
![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)

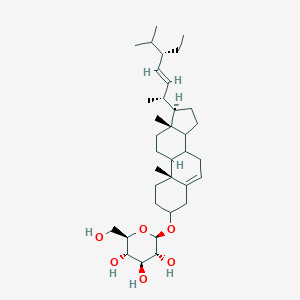
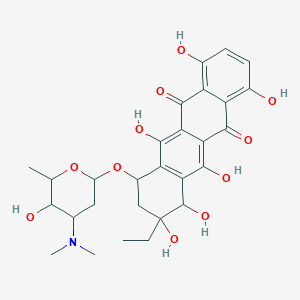
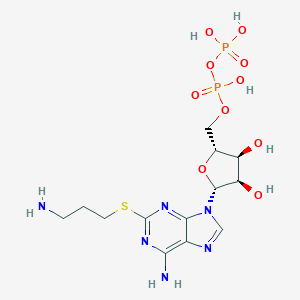
![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)
![Sodium;(5R,6E)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B218284.png)
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)

